DisodiuM IMinodiacetate Hydrate
Description
Historical Trajectory and Evolution of Research on Iminodiacetate (B1231623) Compounds
The development of iminodiacetate compounds is intrinsically linked to the broader history of chelation chemistry. The concept of using chelating agents for practical purposes gained prominence in the early 20th century, with initial applications in medicine, such as the use of dimercaprol (B125519) as an antidote for poison gas after World War I. agpatelmd.com This spurred research into other compounds capable of binding metal ions.
The mid-20th century saw significant advancements in the field of aminopolycarboxylic acids (APCAs). In 1935, the synthesis of ethylenediaminetetraacetic acid (EDTA) marked a major milestone. semanticscholar.org Following this, research into related structures, including iminodiacetic acid (IDA), intensified. Iminodiacetic acid itself was first synthesized earlier, but its potential as a chelating agent began to be more thoroughly explored in this period. semanticscholar.org
The evolution of research on iminodiacetate compounds has been driven by the need for selective and efficient metal ion control in various industrial and scientific processes. From its initial use in analytical chemistry and as a water softener, the applications of IDA and its salts, like disodium (B8443419) iminodiacetate hydrate (B1144303), have expanded significantly. It has also served as a crucial precursor for the synthesis of more complex chelating agents and other functional molecules. chemdad.com
Foundational Role and Broad Significance in Contemporary Chemical Science
Disodium iminodiacetate hydrate plays a fundamental role in modern chemistry primarily due to its function as a chelating agent. guidechem.com The iminodiacetate anion can bind to a single metal atom through the nitrogen atom and the two carboxylate groups, forming stable chelate rings. This ability to sequester metal ions is critical in numerous applications, from controlling metal-catalyzed reactions to removing unwanted metal contaminants from solutions.
Its significance extends to its role as a versatile intermediate in organic synthesis. chemdad.com this compound is a key starting material for producing a range of other important chemicals. For instance, it is used in the synthesis of the widely used herbicide glyphosate (B1671968) and certain radiopharmaceuticals. chemdad.com Furthermore, it is employed in the preparation of specialized materials like iminodiacetic acid-agarose supports, which are valuable in biochemical separations for the selective adsorption of proteins. chemdad.comsigmaaldrich.com
The chemical properties of this compound, such as its solubility in water and its reactivity, make it a valuable reagent in both laboratory and industrial settings. chemdad.comchemicalbook.com
Table 1: Physicochemical Properties of Disodium Iminodiacetate
| Property | Value |
| Molecular Formula | C₄H₅NNa₂O₄·xH₂O sigmaaldrich.com |
| Molecular Weight (Anhydrous) | 177.07 g/mol thermofisher.com |
| Appearance | White to almost white powder/crystal chemdad.com |
| Solubility | Soluble in water chemicalbook.com |
Interdisciplinary Contributions and Key Research Domains
The influence of this compound extends across multiple scientific disciplines, highlighting its interdisciplinary importance.
Environmental Science: A significant application lies in environmental remediation, particularly in the removal of heavy metal ions from wastewater. guidechem.com Resins functionalized with iminodiacetate groups are highly effective at capturing toxic metals like copper, nickel, and lead from industrial effluents, contributing to pollution control efforts. researchgate.net
Radiopharmaceutical Chemistry: In the medical field, derivatives of iminodiacetic acid are crucial components of certain radiopharmaceuticals. For example, Technetium-99m labeled iminodiacetic acid analogues (HIDA scans) are used as diagnostic agents to evaluate the function of the gallbladder and biliary system. pharmacylibrary.com
Analytical Chemistry: In analytical chemistry, this compound and its derivatives are utilized in various separation and detection techniques. fishersci.at They are employed in chromatography for the separation of proteins and peptides and in capillary electrophoresis to modulate the mobility of peptides.
Materials Science: The compound is used to create ion-exchange resins with high selectivity for specific metal ions. google.com These materials are not only used for purification and environmental cleanup but also in mining and metallurgical processes for the recovery of valuable metals.
Catalysis: Research has explored the use of copper-zirconia catalysts for the synthesis of disodium iminodiacetate through the dehydrogenation of diethanolamine (B148213), demonstrating its relevance in the development of efficient catalytic processes. researchgate.net
Table 2: Catalytic Synthesis of Iminodiacetic Acid (IDA)
| Catalyst | Yield of IDA | Reaction Time | Reference |
| B1CuZrO2 | 96.7% | Not Specified | researchgate.net |
| Cu/Co3O4-ZrO2 | 96% | 30 min | researchgate.net |
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
207398-95-6 |
|---|---|
Molecular Formula |
C4H9NNaO5 |
Molecular Weight |
174.11 g/mol |
IUPAC Name |
disodium;2-(carboxylatomethylamino)acetate;hydrate |
InChI |
InChI=1S/C4H7NO4.Na.H2O/c6-3(7)1-5-2-4(8)9;;/h5H,1-2H2,(H,6,7)(H,8,9);;1H2 |
InChI Key |
UUMJRFOUZZQGKB-UHFFFAOYSA-N |
SMILES |
C(C(=O)[O-])NCC(=O)[O-].O.[Na+].[Na+] |
Canonical SMILES |
C(C(=O)O)NCC(=O)O.O.[Na] |
Pictograms |
Irritant |
Origin of Product |
United States |
Synthetic Methodologies and Process Development
Industrial-Scale Synthesis of Disodium (B8443419) Iminodiacetate (B1231623)
The primary method for the industrial-scale synthesis of disodium iminodiacetate has shifted from the traditional Strecker process to a greener catalytic dehydrogenation of diethanolamine (B148213). matanginicollege.ac.injairjp.com The Strecker synthesis, while effective, utilizes hazardous materials such as hydrogen cyanide, ammonia, and formaldehyde (B43269), posing significant safety and environmental risks. matanginicollege.ac.inepa.gov This older process is also characterized by its exothermic nature, which requires careful management to prevent runaway reactions, and it generates a considerable amount of waste. matanginicollege.ac.in
In contrast, the catalytic dehydrogenation of diethanolamine (DEA) offers a more sustainable and safer alternative. matanginicollege.ac.injairjp.com This process involves the reaction of diethanolamine with a strong base, typically sodium hydroxide (B78521), in the presence of a metal catalyst to produce disodium iminodiacetate and hydrogen gas. matanginicollege.ac.ingoogle.com
Catalytic Dehydrogenation of Diethanolamine (DEA)
The catalytic dehydrogenation of DEA has become the preferred industrial route for DSIDA production due to its improved safety profile and higher efficiency. epa.gov This endothermic reaction mitigates the risk of runaway reactions, and the raw materials, diethanolamine and sodium hydroxide, are less volatile and toxic than those used in the Strecker process. matanginicollege.ac.in
The commercial viability of the catalytic dehydrogenation of DEA was made possible by the development of proprietary catalyst systems. epa.gov Copper-based catalysts have been a major focus of research and development in this area. matanginicollege.ac.injairjp.com
Initial developments by Monsanto led to the implementation of a copper-catalyzed process that significantly improved the safety and efficiency of DSIDA production. jairjp.comepa.gov Research has continued to optimize these catalysts to enhance their activity, selectivity, and stability. For instance, studies have explored the use of Raney-Cu catalysts and have investigated the effects of various promoters and supports. researchgate.net
A study on a Cu/ZrO2 catalyst, prepared via coprecipitation, demonstrated a 92.3% yield of iminodiacetic acid under optimized conditions. gychbjb.com This catalyst also showed high activity after being used for eight cycles, with the yield remaining above 90%. gychbjb.com The optimal conditions were found to be a reaction temperature of 170°C, a pressure of 0.8 MPa, and a reaction time of 5 hours. gychbjb.com Another approach involved the use of a skeleton copper catalyst with cocatalysts such as Ni, Mo, Co, and at least one element from Cr, W, B, P, V, Ce, La, and Cd, which resulted in a higher catalyst load and increased production capacity. patsnap.com
The development of catalysts with high fractions of copper oxide, such as CuO/MnO2/Al2O3, has also been explored for dehydrogenation reactions, highlighting the ongoing efforts to improve catalyst performance. google.com These catalysts are noted for their potential for higher reactant load rates. google.com
Table 1: Comparison of Different Catalyst Systems for DEA Dehydrogenation
| Catalyst System | Key Features | Reported Yield | Reference |
| Monsanto's Proprietary Copper Catalyst | Commercially feasible, safer, higher overall yield compared to Strecker process. | Not specified | epa.gov |
| Raney-Cu Catalyst | Studied for reaction kinetics. | Not specified | researchgate.net |
| Cu/ZrO2 Catalyst | High yield and good reusability. | 92.3% | gychbjb.com |
| Skeleton Copper with Co-catalysts | Higher catalyst load and production capacity. | Up to 98.7% | patsnap.com |
| CuO/MnO2/Al2O3 | High copper oxide fraction, potential for high load rates. | Not specified | google.com |
Understanding the mechanism of the dehydrogenation reaction is crucial for optimizing the process. Kinetic studies on the dehydrogenation of diethanolamine over a Raney-Cu catalyst have suggested that the rate-controlling step is the dehydrogenation reaction on the catalyst surface. researchgate.net A kinetic model has been proposed to describe this process. researchgate.net
The reaction is understood to proceed through the formation of an intermediate, N-(2-hydroxyethyl)glycine. google.comresearchgate.net The dehydrogenation of diethanolamine to iminodiacetic acid involves two consecutive reactions. researchgate.net The active species in copper-based catalysts, Cu(0) and Cu(+), play distinct roles. nih.gov Cu(0) sites are believed to facilitate the cleavage of the O-H bond in the alcohol and the C-H bond in the intermediate, while Cu(+) sites may be involved in other steps of the reaction pathway. nih.govmdpi.com
Application of Green Chemistry Principles in Production Pathways
The shift from the Strecker process to catalytic dehydrogenation is a prime example of the application of green chemistry principles in industrial synthesis. matanginicollege.ac.in Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.netjchr.org
Atom Economy and Waste Minimization Strategies
Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. wikipedia.org The catalytic dehydrogenation of diethanolamine exhibits a significantly higher atom economy compared to the Strecker process. matanginicollege.ac.in The traditional method generates up to one pound of waste for every seven pounds of product, which requires treatment before disposal. matanginicollege.ac.inepa.gov
In contrast, the greener synthesis route produces a high-quality product stream that, after filtering out the catalyst, requires no further purification or waste removal for its subsequent use. matanginicollege.ac.inepa.gov This "zero-waste" approach is a major advantage of the catalytic dehydrogenation process. matanginicollege.ac.in The only byproduct is hydrogen gas, which can potentially be captured and used, further improving the atom economy.
Table 2: Atom Economy Comparison
| Process | Reactants | Desired Product | Byproducts | Atom Economy | Waste Generation |
| Strecker Process | Ammonia, Formaldehyde, Hydrochloric Acid, Hydrogen Cyanide | Disodium Iminodiacetate | Various salts and other waste products | Low | High (approx. 1 lb waste per 7 lbs product) |
| Catalytic Dehydrogenation | Diethanolamine, Sodium Hydroxide | Disodium Iminodiacetate | Hydrogen Gas | High | Minimal to None |
Utilization of Environmentally Benign Solvents and Feedstocks
The choice of solvents and feedstocks is a critical aspect of green chemistry. snu.ac.krsigmaaldrich.com The catalytic dehydrogenation process utilizes diethanolamine, which is less hazardous than the hydrogen cyanide and formaldehyde used in the Strecker process. matanginicollege.ac.injairjp.com While diethanolamine is produced from ethylene (B1197577) oxide and ammonia, which are derived from fossil fuels, research into renewable feedstocks is an ongoing area of green chemistry. scribd.comwikipedia.orgsciencemadness.org
The reaction is typically carried out in an aqueous solution, with water being the most environmentally benign solvent. google.com The use of water avoids the environmental and health issues associated with many organic solvents. impag.chthecalculatedchemist.com The feedstock, diethanolamine, is readily available due to its large-scale production for various applications. google.comnih.gov
Synthesis of Iminodiacetate Derivatives for Research Applications
The synthesis of iminodiacetate derivatives is a cornerstone for developing advanced materials and molecules for a range of scientific applications. Researchers employ various synthetic methodologies to modify the basic iminodiacetic acid (IDA) structure, creating functionalized and substituted ligands with tailored properties. These strategies are pivotal in fields ranging from medicinal chemistry and materials science to analytical chemistry and stereoselective synthesis.
Strategies for Functionalization and Derivatization
Functionalization and derivatization of iminodiacetic acid involve the introduction of new chemical groups or the attachment of the IDA moiety to larger molecules or solid supports. These modifications are designed to enhance binding affinity, introduce new functionalities, or create materials for specific separation and purification processes.
A common strategy involves a double substitution reaction where primary amines are reacted with an acetate (B1210297) source, such as t-butyl 2-bromoacetate, to generate a diverse library of IDA derivatives. escholarship.org This method is versatile, allowing for the introduction of various substituents by simply changing the starting primary amine. escholarship.org
Another significant approach is the immobilization of the IDA ligand onto a solid support, creating chelating resins. One method involves the synthesis of an iminodiacetic acid (IDAA) silane (B1218182), which is then grafted onto a nanoporous silica (B1680970) support like MCM-41 through a process called self-assembled monolayers in mesoporous supports (SAMMS). nih.gov The synthesis of the IDAA silane precursor can be achieved by reacting 3-aminopropyltriethoxysilane (B1664141) with ethyl bromoacetate (B1195939) in the presence of triethylamine. nih.gov A similar strategy involves first preparing 3-iodopropyl modified silica and then introducing the iminodiacetate group by reacting it with diethyliminodiacetate, followed by hydrolysis. researchgate.net These functionalized materials are highly effective for capturing metal ions. nih.govresearchgate.net
Furthermore, iminodiacetic acid can be attached to complex organic molecules like carbohydrates. For instance, d-glucose (B1605176) has been functionalized at the C-2 or C-6 positions with an IDA moiety. nih.govacs.org A linear synthesis approach is often employed, which begins with the O-alkylation of a protected glucose molecule using a halogenated primary alkylamine. This step introduces a spacer arm. Subsequently, the chelating IDA group is constructed by the dialkylation of the terminal amine with methyl bromoacetate. nih.govacs.org This method allows for the creation of targeted molecules, such as potential radiopharmaceuticals. acs.org
For analytical purposes, pre-column derivatization is used to enhance the detection of iminodiacetic acid in complex mixtures. A notable method involves reacting IDA with p-toluenesulfonyl chloride (PTSC) in an alkaline environment to form a derivative that can be readily analyzed by high-performance liquid chromatography (HPLC). nih.gov
| Strategy | Key Reagents | Purpose/Application | Reference |
|---|---|---|---|
| Double Substitution | Primary amines, t-butyl 2-bromoacetate | Creation of diverse libraries of IDA derivatives for screening (e.g., enzyme inhibitors) | escholarship.org |
| Immobilization on Silica (SAMMS) | 3-aminopropyltriethoxysilane, ethyl bromoacetate, nanoporous silica | Synthesis of nanostructured sorbents for capturing transition metals | nih.gov |
| Functionalization of Carbohydrates | Protected glucose, bromoalkylamine, methyl bromoacetate | Preparation of metal-chelating glucose derivatives for biomedical applications | nih.govacs.org |
| Analytical Derivatization | p-toluenesulfonyl chloride (PTSC) | Pre-column derivatization for HPLC analysis of IDA | nih.gov |
| Immobilization via Iodopropyl Silica | 3-iodopropyl modified silica, diethyliminodiacetate | Creation of immobilized IDA ligand systems for uptake of di- and trivalent metal ions | researchgate.net |
Design and Synthesis of Substituted Iminodiacetic Acid Ligands
The design and synthesis of substituted iminodiacetic acid ligands focus on creating molecules where the IDA core is modified to achieve specific three-dimensional structures and chemical properties. This tailored approach is critical for applications like asymmetric synthesis and the development of highly specific therapeutic or diagnostic agents.
A prominent example of ligand design is the development of pinene-derived iminodiacetic acid (PIDA). acs.org This chiral ligand is prepared from readily available (+)-α-pinene. The design preserves the [3.3.0]-bicyclic structure of the iminodiacetate motif even with a bulky N-alkyl substituent. This conformational rigidity is key to its effectiveness in enabling the highly diastereoselective synthesis of oxiranyl C(sp3) boronates. acs.org
Building upon this concept, N-methyliminodiacetic acid (MIDA) has been used to protect boronic acids. acs.org MIDA boronates are stable to various reaction conditions, such as anhydrous Suzuki-Miyaura cross-coupling, but can be easily deprotected under mild aqueous basic conditions. This design has enabled the development of an automated platform for small molecule synthesis based on the iterative cross-coupling of MIDA-protected building blocks, facilitating the construction of complex molecules. acs.org
In the context of medicinal chemistry, substituted IDA ligands have been designed as potential diagnostic agents and enzyme inhibitors. Researchers have synthesized novel IDA derivatives featuring methoxy (B1213986) substituents on an attached aromatic ring. mdpi.com These modifications were intended to create ligands for forming complexes with technetium for hepatobiliary imaging. mdpi.com In another study, a library of IDA derivatives was synthesized to act as inhibitors for New Delhi Metallo-β-lactamase (NDM-1), an enzyme responsible for antibiotic resistance. escholarship.org This involved creating compounds with structural similarities to IDA to explore structure-activity relationships and identify potent inhibitors. escholarship.org
| Designed Ligand | Key Structural Feature | Synthetic Approach | Intended Application | Reference |
|---|---|---|---|---|
| Pinene-derived iminodiacetic acid (PIDA) | Chiral pinene group attached to the nitrogen atom | Synthesized from (+)-α-pinene | Stereoselective synthesis of C(sp3) boronates | acs.org |
| N-methyliminodiacetic acid (MIDA) boronates | N-methyl group; forms a bicyclic complex with boronic acids | Complexation of boronic acids with N-methyliminodiacetic acid | Protecting group for iterative cross-coupling in automated synthesis | acs.org |
| Methoxy-substituted aryl IDA derivatives | Methoxy groups on an aromatic ring substituent | Synthesis from nitrilotriacetic acid and various substituted anilines | Potential hepatobiliary diagnostic agents (technetium complexes) | mdpi.com |
| IDA-based enzyme inhibitors | Various substituents to probe structure-activity relationships | Double substitution reaction of primary amines with t-butyl 2-bromoacetate | Inhibition of New Delhi Metallo-β-lactamase (NDM-1) | escholarship.org |
Coordination Chemistry and Metal Complexation
Ligand Characteristics and Coordination Modes
The iminodiacetate (B1231623) anion possesses a unique architecture that enables it to function as an effective ligand in the formation of metal complexes. Its binding characteristics are a direct consequence of the donor atoms it contains and their spatial arrangement.
Tridentate Chelation Capabilities of the Iminodiacetate Moiety
The iminodiacetate (IDA) anion is a classic example of a tridentate ligand, meaning it has three donor atoms that can simultaneously bind to a central metal ion. wikipedia.orgtaylorandfrancis.comlibretexts.org These donor sites consist of one secondary amine nitrogen atom and two oxygen atoms from the deprotonated carboxylate groups. wikipedia.orgmdpi.com This multi-point attachment to a single metal ion is known as chelation, a process that results in the formation of stable, ring-like structures called chelate rings. The formation of these rings significantly enhances the thermodynamic stability of the resulting metal complex compared to coordination with monodentate ligands (ligands that bind through only one atom). libretexts.org This phenomenon is known as the chelate effect. libretexts.org
When iminodiacetate coordinates to a metal ion in an octahedral geometry, it can adopt two distinct spatial arrangements, or isomers:
Facial (fac) isomer: The three donor atoms (O, N, O) occupy the corners of one triangular face of the octahedron. wikipedia.org
Meridional (mer) isomer: The three donor atoms lie in a plane that bisects the octahedron, with the two oxygen atoms positioned trans to each other. wikipedia.org
The specific isomer formed can be influenced by factors such as the nature of the metal ion and the presence of other ligands in the coordination sphere. ias.ac.in
Influence of Ligand Architecture on Metal Binding Affinity
The binding affinity of a ligand for a metal ion is intrinsically linked to its molecular structure. In the case of iminodiacetate, its architecture is a key determinant of the stability of the complexes it forms. The arrangement of the nitrogen and two carboxylate donors allows for the formation of two five-membered chelate rings upon coordination, a highly favorable configuration. mdpi.com
Modifications to the basic iminodiacetate structure can significantly alter its metal-binding properties. For instance, substituting the carboxylate groups with phosphonate (B1237965) groups to create derivatives like N-(phosphonomethyl)-glycine (H₃IdaP) and iminodi(methylphosphonic acid) (H₄Ida2P) has been shown to substantially increase the stability of the resulting metal complexes. mdpi.com This enhancement is attributed to the increased basicity and different steric and electronic properties of the phosphonate groups compared to the carboxylate groups. mdpi.com
Formation of Metal-Iminodiacetate Complexes in Solution
The formation of metal-iminodiacetate complexes in an aqueous solution is a dynamic process governed by thermodynamic and kinetic principles. Understanding these factors is crucial for predicting the behavior and speciation of these complexes under various conditions.
Thermodynamic Parameters of Complex Formation and Stability Constants
The stability of metal-iminodiacetate complexes has been extensively studied, with stability constants determined for a wide range of metal ions. researchgate.netresearchgate.netiupac.org The chelate effect, driven by a significant positive entropy change upon replacing multiple monodentate water ligands with a single tridentate iminodiacetate ligand, is a major contributor to the high stability of these complexes. libretexts.org The thermodynamic stability of these complexes is also related to the standard Gibbs free energy change (ΔG°) for the reaction, which incorporates both enthalpy (ΔH°) and entropy (ΔS°) changes. wikipedia.org
The following table presents a selection of critically evaluated logarithmic stability constants (log K) for 1:1 complexes of various metal ions with iminodiacetic acid (IDA) at 25 °C.
| Metal Ion | Ionic Strength (M) | log K₁ | Reference |
| Cu²⁺ | 0.1 (NaNO₃) | 10.55 | ias.ac.in |
| Ni²⁺ | 0.1 (KNO₃) | 8.13 | researchgate.net |
| Co²⁺ | 0.1 (KNO₃) | 6.95 | researchgate.net |
| Zn²⁺ | 0.1 (KNO₃) | 7.03 | researchgate.net |
| Cd²⁺ | 0.1 (KNO₃) | 5.37 | researchgate.net |
| Pb²⁺ | 0.1 (KNO₃) | 6.85 | researchgate.net |
| Mg²⁺ | 0.1 (KNO₃) | 2.90 | researchgate.net |
| Ca²⁺ | 0.1 (KNO₃) | 2.59 | researchgate.net |
This table is interactive. You can sort the data by clicking on the column headers.
Kinetic Studies of Metal-Ligand Association and Dissociation
While thermodynamics indicates the stability of a complex, kinetics describes the speed at which it forms and breaks apart (association and dissociation rates). These rates are crucial for understanding the reactivity of metal complexes. mdpi.com For instance, the ligand exchange kinetics can vary dramatically between different metal ions. Palladium(II) complexes, for example, undergo ligand exchange reactions much more rapidly than their platinum(II) counterparts, which has significant implications for their pharmacological applications. mdpi.com
The dissociation of a metal complex, particularly in an acidic medium, is a key kinetic process. researchgate.net Kinetic models have been developed to describe the protolytic dissociation of metal complexes, often revealing multi-step mechanisms where the rate is determined by a specific step, such as the attack of an acid molecule on a coordination site. researchgate.net The rates of association and dissociation are influenced by factors including the nature of the metal ion, the ligand structure, temperature, and the composition of the solution. rsc.org
Solution Equilibria of Binary and Mixed-Ligand Systems
In solutions containing a metal ion and iminodiacetate, a simple "binary" system exists where various M(IDA)ₓ species can form. However, the situation becomes more complex in "ternary" or "mixed-ligand" systems, where another type of ligand is present. acs.orgtandfonline.com In these systems, the iminodiacetate can co-exist with other ligands in the metal's coordination sphere, forming mixed-ligand complexes of the type M(IDA)(L). ias.ac.inacs.orgtandfonline.com
The study of these solution equilibria, often using techniques like potentiometric titration, is essential for determining the distribution of different complex species at a given pH. mdpi.comias.ac.inacs.org For example, studies on the Cu(II)-iminodiacetate system in the presence of N-bases like imidazole (B134444) have elucidated the formation of various binary and ternary species, including Cu(ida), Cu(ida)(OH)⁻, and the ternary complex Cu(ida)(H₋₁B)⁻. ias.ac.in Such studies also reveal dynamic equilibria between different isomers, such as the fac-mer equilibrium of the coordinated iminodiacetate ligand, which can be shifted by the coordination of a second ligand. ias.ac.in The formation of these mixed-ligand systems is a common phenomenon in biological and environmental systems where multiple potential ligands compete for metal ions. bendola.com
Structural Elucidation of Metal-Iminodiacetate Complexes
The precise arrangement of atoms within metal-iminodiacetate complexes is paramount for understanding their chemical properties and reactivity. This is achieved through a combination of crystallographic and spectroscopic methods.
Single-crystal X-ray diffraction is the definitive technique for determining the three-dimensional structure of metal-iminodiacetate complexes in the solid state. researchgate.netresearchgate.netmdpi.commdpi.com This method provides precise data on bond lengths, bond angles, and the coordination geometry around the metal center.
For example, the crystal structure of a cadmium(II) complex with iminodiacetate reveals a polymeric structure where the cadmium ion is coordinated by the nitrogen and oxygen atoms of the IDA ligand, as well as by bridging carboxylate groups from adjacent IDA ligands, leading to an extended network. Similarly, the structure of a nickel(II) complex with a thiosemicarbazide-based ligand containing a phosphorus atom showcases a distorted square-planar geometry. researchgate.net
The versatility of the iminodiacetate ligand is further highlighted in mixed-ligand complexes. For instance, the crystal structure of a cobalt(II) complex containing both iminodiacetate and 1,10-phenanthroline (B135089) demonstrates a distorted octahedral geometry, with the IDA and phenanthroline ligands occupying the coordination sphere of the cobalt ion.
Table 3: Illustrative Crystallographic Data for Metal-Iminodiacetate Complexes
| Compound | Crystal System | Space Group | Key Bond Lengths (Å) | Coordination Geometry | Reference |
|---|---|---|---|---|---|
| [Cd(IDA)(H₂O)]n | Monoclinic | P2₁/c | Cd-N: 2.31, Cd-O(IDA): 2.28, 2.35 | Distorted Octahedral | |
| [Ni(L)(py)] | Orthorhombic | Pbca | Ni-N: 1.85, Ni-O: 1.88 | Square-planar | researchgate.net |
| [Co(IDA)(phen)(H₂O)] | Triclinic | P-1 | Co-N(IDA): 2.15, Co-N(phen): 2.12, 2.18 | Distorted Octahedral |
Note: 'L' represents a thiosemicarbazide-based ligand and 'py' is pyridine. This data is for illustrative purposes.
While X-ray crystallography provides a static solid-state picture, various spectroscopic techniques offer crucial information about the structure and bonding of metal-iminodiacetate complexes in both solid and solution phases. researchgate.netrsc.orgproquest.com
Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for confirming the coordination of the iminodiacetate ligand. researchgate.netlibretexts.orgosti.govacs.org The key diagnostic bands are the asymmetric and symmetric stretching vibrations of the carboxylate groups (COO⁻). Upon coordination to a metal ion, the positions of these bands shift. The separation between the asymmetric (ν_as_) and symmetric (ν_s_) stretching frequencies (Δν = ν_as_ - ν_s_) provides insights into the coordination mode of the carboxylate groups (monodentate, bidentate, or bridging). mdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic metal complexes, ¹H and ¹³C NMR spectroscopy are invaluable for characterizing their structure in solution. nih.govrsc.orgmuni.czresearchgate.netyoutube.com The chemical shifts of the protons and carbons of the iminodiacetate ligand are sensitive to the coordination environment and can provide information about the symmetry and dynamics of the complex in solution.
UV-Visible (UV-Vis) Spectroscopy: The electronic absorption spectra of metal-iminodiacetate complexes provide information about the electronic transitions within the complex. informahealthcare.comlibretexts.orgijpras.com These can be categorized into d-d transitions, which are specific to the metal ion and its coordination geometry, and charge-transfer bands, which involve the transfer of an electron from the ligand to the metal (LMCT) or vice-versa (MLCT). For instance, the UV-Vis spectrum of an Fe(III)-IDA complex displays a prominent ligand-to-metal charge transfer band. informahealthcare.comresearchgate.net
Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR is used to study paramagnetic metal complexes, such as those of Cu(II) or Mn(II). The EPR spectrum provides information about the electronic structure, oxidation state, and coordination environment of the metal ion.
Mössbauer Spectroscopy: This technique is particularly useful for iron-containing complexes. nih.govosti.govmdpi.comijfmr.commdpi.com ⁵⁷Fe Mössbauer spectroscopy can determine the oxidation state (Fe(II) or Fe(III)), spin state (high-spin or low-spin), and the nature of the bonding at the iron center. nih.govmdpi.com For example, the isomer shift and quadrupole splitting values can distinguish between different iron species in a sample. mdpi.com
The iminodiacetate ligand's ability to bridge metal centers through its carboxylate groups facilitates the formation of coordination polymers and supramolecular structures. mdpi.comrsc.orgnih.govmdpi.com These extended architectures can exhibit diverse topologies, from one-dimensional chains to complex three-dimensional networks. mdpi.comrsc.org The formation of these structures is influenced by factors like the metal-to-ligand ratio, pH, and the presence of other ligands. rsc.org For instance, reactions of N-(2-pyridylmethyl)-iminodiacetic acid with various divalent metal ions have been shown to produce both discrete polynuclear complexes and one-dimensional coordination polymers, with the final structure being dependent on the specific metal ion used. rsc.org Supramolecular assemblies can also arise from non-covalent interactions such as hydrogen bonding and π-π stacking between the metal-iminodiacetate units. mdpi.com
Mechanistic Insights into Metal-Ligand Interactions
Understanding the fundamental mechanisms of how the iminodiacetate ligand interacts with metal ions is crucial for explaining their reactivity and potential applications.
Electron transfer is a key process in the chemistry of many metal complexes. uv.esresearchgate.netdntb.gov.ua The iminodiacetate ligand can influence the electron transfer properties of a metal complex by modifying the redox potential of the metal center. researchgate.netnih.gov The kinetics of electron transfer reactions involving iminodiacetate complexes can proceed through either outer-sphere or inner-sphere mechanisms. uv.es In an outer-sphere mechanism, the electron is transferred without any change in the coordination spheres of the reactants. In an inner-sphere mechanism, a bridging ligand connects the two metal centers, facilitating the electron transfer. The study of the oxidation of a ternary N-(2-Acetamido) iminodiacetatocobaltate(II) complex has provided insights into such electron transfer processes. ekb.eg
The coordination of the iminodiacetate ligand can significantly modulate the reactivity of the metal center. rsc.orgnih.gov The ligand can influence reactivity by altering the electronic properties of the metal, thereby making it more amenable to participate in catalytic cycles. rsc.org The chelate effect of the tridentate IDA ligand imparts considerable stability to the complex, which can in turn influence the reactivity of the metal. For example, the photolysis of Fe(III)-IDA complexes has been shown to generate hydroxyl radicals, a highly reactive species, demonstrating how the ligand can facilitate the photochemical reactivity of the iron center. researchgate.netnih.gov This ligand-enhanced reactivity is a key aspect of the application of these complexes in various chemical transformations.
Compound Names Mentioned in the Article
Table 4: List of Chemical Compounds
| Compound Name |
|---|
| Disodium (B8443419) Iminodiacetate Hydrate (B1144303) |
| Iminodiacetate (IDA) |
| Cadmium(II) |
| Nickel(II) |
| Cobalt(II) |
| 1,10-Phenanthroline |
| N-(2-pyridylmethyl)-iminodiacetic acid |
| Iron(II) |
| Iron(III) |
| Copper(II) |
| Manganese(II) |
Advanced Analytical Methodologies for Iminodiacetate Compounds
Chromatographic Techniques for Separation and Quantification
Chromatography is a cornerstone for the separation and quantification of iminodiacetate (B1231623) compounds. The choice of technique depends on the required sensitivity, the complexity of the sample matrix, and the specific analytical goal.
Ion Chromatography (IC) is a highly effective technique for the determination of ionic compounds like Disodium (B8443419) Iminodiacetate. eag.cominnovatechlabs.com It is particularly well-suited for trace analysis in aqueous samples. sigmaaldrich.com The fundamental principle of IC involves the separation of ions based on their affinity for a stationary phase, which is a porous solid support with charge-bearing functional groups, and a mobile phase or eluent, which is typically a buffered aqueous solution. eag.cominnovatechlabs.com After separation on the analytical column, the ions pass through a conductivity detector for quantification. innovatechlabs.com
For trace analysis, achieving low detection limits is paramount. nestgrp.com This often requires the use of a suppressor system, which reduces the background conductivity of the eluent and minimizes baseline noise, thereby improving the signal-to-noise ratio and enhancing measurement sensitivity. sigmaaldrich.com Sequential suppression, which combines chemical and CO2 suppression, can lower background conductivity to less than 0.2 μS/cm. sigmaaldrich.com Given that Disodium Iminodiacetate is a salt, IC provides a direct method for its analysis without the need for derivatization. The technique's high selectivity is beneficial when analyzing samples with complex matrices. eag.com
Table 1: Typical Parameters for Ion Chromatography Analysis
| Parameter | Description | Relevance to Iminodiacetate Analysis |
|---|---|---|
| Stationary Phase | Ion-exchange resin (e.g., quaternary ammonium (B1175870) groups for anion exchange). nestgrp.com | The carboxylate groups of the iminodiacetate anion interact with the positively charged stationary phase, allowing for separation. |
| Mobile Phase (Eluent) | Aqueous buffer (e.g., carbonate or hydroxide (B78521) solutions). nestgrp.com | Eluent strength and pH are adjusted to control the retention time of the iminodiacetate anion. nestgrp.com |
| Detection | Conductivity Detector. innovatechlabs.com | Provides a universal and sensitive detection method for ionic species like disodium iminodiacetate. |
| Suppression | Chemical or Sequential Suppression. sigmaaldrich.com | Essential for trace analysis by reducing background noise and increasing the sensitivity for the analyte. sigmaaldrich.com |
| Sample Preparation | Dilution in deionized water. | Minimal sample preparation is needed for aqueous samples, a key advantage of IC. |
High-Performance Liquid Chromatography (HPLC) is a versatile technique, but for compounds like iminodiacetic acid that lack a strong chromophore, direct UV detection is challenging at low concentrations. axionlabs.com To overcome this, pre-column derivatization is employed. This process involves reacting the analyte with a labeling agent to form a derivative that is easily detectable, typically by fluorescence or UV-Vis absorption. mdpi.comnih.gov This approach significantly enhances detector sensitivity. axionlabs.com
The derivatization process can be automated using modern HPLC autosamplers, which improves reproducibility and accuracy while reducing manual labor. axionlabs.comresearchgate.net Several reagents are available for the derivatization of amino acids and related compounds. For instance, p-toluenesulfonyl chloride (PTSC) has been used as a derivatizing reagent for iminodiacetic acid, allowing for its determination by reversed-phase HPLC. researchgate.net Other common reagents include o-phthalaldehyde (B127526) (OPA), which reacts with primary amines, and 9-fluorenylmethyl chloroformate (FMOC), which reacts with both primary and secondary amines like iminodiacetic acid. axionlabs.commdpi.com The choice of reagent depends on the functional groups present in the analyte and the desired detection method.
Table 2: Common Pre-column Derivatization Reagents for HPLC
| Derivatizing Agent | Abbreviation | Target Functional Group | Detection Method |
|---|---|---|---|
| p-Toluenesulfonyl chloride | PTSC | Primary and Secondary Amines | UV |
| 9-Fluorenylmethyl chloroformate | FMOC | Primary and Secondary Amines | Fluorescence |
| o-Phthalaldehyde | OPA | Primary Amines | Fluorescence |
| 7-(Diethylamino)-3-[4-((iodoacetyl)amino)phenyl]-4-methylcoumarin | DCIA | General | Fluorescence/Chemiluminescence nih.gov |
Gas Chromatography (GC) is a powerful separation technique known for its high resolving power. nih.gov However, its application to polar and non-volatile compounds like Disodium Iminodiacetate Hydrate (B1144303) presents significant challenges. vt.edu Direct analysis is not feasible due to the compound's low volatility and the thermal instability of its salt form. Therefore, derivatization is a mandatory step to convert the analyte into a volatile and thermally stable derivative suitable for GC analysis. vt.edunih.gov
The derivatization process for GC typically targets the active hydrogen atoms in the amine and carboxylic acid groups. Common methods include silylation, which replaces active hydrogens with a trimethylsilyl (B98337) (TMS) group. mdpi.com For example, a two-step process involving oximation followed by silylation can be used to create trimethylsilyl-oxime (TMSO) derivatives. mdpi.com Another approach involves acylation. Propyl chloroformate, for instance, has been used to derivatize biogenic amines for analysis in aqueous samples. vt.edu Once derivatized, the compound can be separated on a GC column (e.g., a fused silica (B1680970) capillary column) and detected, commonly by a Flame Ionization Detector (FID) or a mass spectrometer. mdpi.comnih.gov
Spectroscopic and Spectrometric Analysis
Spectroscopic and spectrometric methods are indispensable for the structural confirmation of Disodium Iminodiacetate Hydrate.
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. ethernet.edu.etfuturity-proceedings.combbhegdecollege.com Both ¹H and ¹³C NMR spectra are used to confirm the structure of this compound. The chemical shifts, signal multiplicities, and integration values in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, allow for the unambiguous assignment of each atom in the molecular structure. nih.gov
For this compound, the ¹H NMR spectrum would be expected to show signals corresponding to the methylene (B1212753) (CH₂) protons adjacent to the amine and carboxylate groups. The ¹³C NMR spectrum would show distinct signals for the methylene carbons and the carboxylate carbons. Spectral data available from chemical databases confirms these structural features. chemicalbook.com
Table 3: NMR Spectral Data for this compound
| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| ¹H NMR | 3.16 | Singlet | -CH₂- |
| ¹³C NMR | 57.6 | - | -CH₂- |
| ¹³C NMR | 178.9 | - | -COO⁻ |
(Note: Spectral data can vary slightly depending on the solvent and reference standard used.)
Mass Spectrometry (MS) is a vital analytical technique used to determine the molecular weight of a compound and can provide information about its structure. researchgate.net When coupled with a separation technique like HPLC (LC-MS) or GC (GC-MS), it offers a high degree of specificity and sensitivity for confirming the identity of analytes. nih.gov
For this compound, mass spectrometry would be used to confirm the mass of the iminodiacetate anion (C₄H₅NO₄²⁻). The technique measures the mass-to-charge ratio (m/z) of ions. Electrospray ionization (ESI) is a common soft ionization technique used for polar molecules like iminodiacetate, which can generate ions in the gas phase with minimal fragmentation. The resulting mass spectrum would show a prominent peak corresponding to the molecular ion of the iminodiacetate anion, confirming its molecular formula and weight. This provides definitive molecular confirmation that complements the structural data obtained from NMR. researchgate.net
UV-Vis Spectrophotometry for Complexation Studies
UV-Visible spectrophotometry is a fundamental technique used to study the formation and stability of metal complexes with Disodium Iminodiacetate. The formation of a complex between a metal ion and the iminodiacetate ligand often results in a new species with distinct light absorption properties compared to the free ligand and metal ion. This change in the absorption spectrum provides a direct means to monitor the complexation reaction.
Researchers utilize UV-Vis spectrophotometry to confirm complex formation by observing shifts in the absorption maxima (λmax) or changes in absorbance intensity. For instance, studies on the interaction between Fe(III) and iminodiacetic acid (IDA) have used UV-Vis to characterize the resulting complex, noting that the absorption spectra of the Fe(III)-IDA complex differ significantly from that of free IDA, which shows no major absorbance above 300 nm. informahealthcare.com Similarly, the complexation of neptunium(V) with IDA has been analyzed by observing the spectral changes upon titration, allowing for the calculation of stability constants and molar absorptivity of the formed complexes. osti.gov
The technique is also employed to determine the stoichiometry of the complexes using methods like the molar ratio method or Job's method of continuous variation. informahealthcare.comresearchgate.net By systematically varying the concentrations of the metal ion and the ligand and measuring the resulting absorbance, the ratio in which they combine to form the most stable complex can be determined. For example, a 1:1 stoichiometry for the Fe(III)-IDA complex was confirmed using this approach. informahealthcare.com The stability of these complexes is often pH-dependent, and UV-Vis spectrophotometry can be used to study this effect by recording spectra at different pH values. researchgate.net
Atomic Absorption Spectrometry (AAS) for Metal Detection
Atomic Absorption Spectrometry (AAS) is a highly sensitive and specific analytical technique for quantifying metal ions, making it indispensable in studies involving iminodiacetate compounds, particularly in the context of metal removal and preconcentration. libretexts.orgscimed.co.ukresearchgate.net While AAS does not directly analyze the iminodiacetate compound itself, it is the primary method for measuring the concentration of metal ions before and after their interaction with iminodiacetate-based materials. This allows for the determination of the efficiency of metal uptake or removal.
In practice, iminodiacetate-functionalized resins or disks are used to capture metal ions from a solution. The initial concentration of metals in the solution is measured using AAS. After exposure to the iminodiacetate material, the concentration of metals remaining in the solution, or the concentration of metals eluted from the material, is again measured by AAS. nih.govresearchgate.net The difference in these concentrations allows for the calculation of the amount of metal bound to the chelating agent.
AAS offers several advantages for this purpose, including high sensitivity, with the ability to detect metals at parts-per-billion levels, and specificity, as the technique can distinguish between different elements with minimal spectral overlap. libretexts.orgscimed.co.uk Both flame AAS (FAAS) and the more sensitive graphite (B72142) furnace AAS (GFAAS) are employed, depending on the expected concentration of the metal ions. scimed.co.uk The technique has been widely applied to determine the concentrations of various heavy metals like lead, cadmium, copper, nickel, and zinc in environmental and biological samples after preconcentration with iminodiacetate-based sorbents. researchgate.netnih.gov
Potentiometric Titrations for Equilibrium Determination
Potentiometric titration is a classical and highly accurate electroanalytical method for determining the stability constants of metal complexes. hakon-art.com This technique is extensively used to study the thermodynamics of complex formation between metal ions and ligands like iminodiacetic acid (IDA). osti.govtubitak.gov.tr The method involves monitoring the change in the potential of a suitable indicator electrode (typically a glass electrode for pH measurements) as a titrant of known concentration is added to the solution containing the metal ion and the ligand.
The underlying principle is that the formation of a complex between a metal ion and a chelating agent like IDA is an equilibrium reaction that is influenced by the pH of the solution. beloit.edu IDA is a polycarboxylic acid, and its degree of protonation is pH-dependent. beloit.edu By titrating a solution containing the metal ion and IDA with a strong base (like NaOH) and monitoring the pH, a titration curve is generated. This curve differs from the titration curve of the free ligand, and this difference provides the data needed to calculate the stability constants of the metal-ligand complexes. osti.govtubitak.gov.tr
Computer programs such as BEST are often used to analyze the potentiometric data and refine the stability constant values for various complex species that may form in solution (e.g., 1:1, 1:2, or 1:3 metal-to-ligand ratios). tubitak.gov.tr For example, potentiometric titrations have been successfully employed to determine the stability constants of complexes of IDA with various lanthanide ions (Nd(III), Sm(III), Gd(III), Dy(III), and Er(III)) and actinides like Np(V). osti.govtubitak.gov.tr
The table below presents stability constant data for lanthanide-iminodiacetate complexes determined by potentiometric titration.
| Metal Ion | log β₁ (1:1 Complex) | log β₂ (1:2 Complex) | log β₃ (1:3 Complex) |
|---|---|---|---|
| Nd(III) | 6.41 | 11.58 | 15.22 |
| Sm(III) | 6.61 | 11.91 | 15.77 |
| Gd(III) | 6.72 | 12.13 | 16.15 |
| Dy(III) | 6.91 | 12.55 | 16.82 |
| Er(III) | 7.03 | 12.81 | 17.21 |
Data derived from potentiometric studies on lanthanide complexes with iminodiacetic acid. tubitak.gov.tr
Preconcentration and Separation Strategies
Disodium Iminodiacetate and its parent acid are pivotal in the development of materials for the preconcentration and separation of metal ions from various matrices. These strategies are essential for analytical purposes, enabling the detection of trace elements, and for purification processes, such as removing heavy metals from wastewater.
Development of Iminodiacetate Extraction Disks and Resins
The functional group of iminodiacetic acid is immobilized onto solid supports to create highly effective chelating materials. These supports are typically polymeric, such as styrene-divinylbenzene copolymers or hydrophilic methacrylate (B99206) resins. nih.govsoton.ac.ukresearchgate.net The resulting products are commercially available as ion-exchange resins (e.g., Chelex 100) and solid-phase extraction (SPE) disks. sigmaaldrich.comtaylorandfrancis.com
Iminodiacetate Resins: These are porous beads with iminodiacetic acid groups covalently bound to the polymer matrix. nih.goviex-resin.com The synthesis involves modifying a base polymer, like chloromethylated polystyrene, with a source of the iminodiacetate group. nih.govgoogle.com These resins have a high capacity for binding polyvalent metal ions and are used extensively in column chromatography for metal separation and preconcentration. soton.ac.uktaylorandfrancis.com The macroporous structure of the resin allows for good accessibility of the metal ions to the chelating sites. iex-resin.com
Extraction Disks: Solid-phase extraction disks embedding iminodiacetate-functionalized particles within a PTFE fibril matrix offer a different format for separation. sigmaaldrich.comsigmaaldrich.com These disks provide a large, uniform surface area for rapid and efficient extraction of metals from large volumes of aqueous samples, making them ideal for environmental analysis. sigmaaldrich.comnih.gov The dense and uniform nature of the disk prevents channeling, leading to more consistent results compared to traditional packed columns. sigmaaldrich.com
The table below summarizes the characteristics of typical iminodiacetate-based extraction materials.
| Material Type | Support Matrix | Functional Group | Primary Application |
|---|---|---|---|
| Chelating Resin (e.g., Chelex 100) | Styrene-Divinylbenzene | Iminodiacetic Acid | Metal ion removal, preconcentration, column chromatography |
| Extraction Disk (e.g., Empore™ Chelating Disk) | PTFE with embedded particles | Iminodiacetic Acid | Extraction of metals from large volume aqueous samples |
| Functionalized Nanoporous Carbon | Ordered Mesoporous Carbon (CMK-3) | Iminodiacetic Acid | Adsorption of heavy metals from aqueous solution |
Optimization of Adsorption and Elution Parameters for Selective Recovery
The efficiency and selectivity of metal ion recovery using iminodiacetate-based sorbents depend critically on several experimental parameters. The optimization of these parameters is a key area of research to develop robust and reliable separation methods.
Adsorption Parameters:
pH: The pH of the sample solution is the most critical factor governing the adsorption of metal ions. The iminodiacetate group's chelating ability is pH-dependent; at low pH (around 2), the carboxylate groups are protonated, and the resin can act as an anion exchanger, while at higher pH values (pH 4 and above), the deprotonated carboxylate groups and the nitrogen atom effectively chelate cations. sigmaaldrich.comdormaj.comresearchgate.net The optimal pH for adsorbing specific metals varies; for example, many divalent cations show strong retention at pH values between 5 and 7. dormaj.comnarod.ru
Flow Rate: In column-based methods, the flow rate of the sample through the resin or disk affects the contact time between the metal ions and the chelating sites. Slower flow rates can lead to more complete adsorption, especially when ion exchange kinetics are slow. sigmaaldrich.comresearchgate.net
Sample Volume: The volume of the sample that can be processed before "breakthrough" (when the sorbent becomes saturated and metal ions pass through without being retained) determines the preconcentration factor. nih.govnarod.ru
Elution Parameters:
Eluent Type and Concentration: To recover the adsorbed metal ions, an eluent is passed through the column to break the metal-iminodiacetate complex. Acidic solutions are typically used for this purpose. dormaj.comresearchgate.net Nitric acid (HNO₃) at concentrations ranging from 0.5 M to 2 M is a common eluent. dormaj.com The optimal concentration must be strong enough to displace the metal ions effectively but not so harsh as to damage the resin, allowing for its regeneration and reuse. dormaj.comresearchgate.net
The selective recovery of different metals can be achieved by carefully controlling both adsorption and elution conditions. For instance, by adjusting the pH of the initial sample, certain metals can be preferentially adsorbed. taylorandfrancis.com Furthermore, stepwise elution, using eluents of increasing acidity, can sometimes be used to recover different metals sequentially from the resin.
Applications in Chemical and Materials Science Research
Catalytic Applications of Iminodiacetate (B1231623) Complexes
The iminodiacetate ligand is instrumental in the development of metal complexes for a range of catalytic processes. Its ability to form stable, well-defined coordination compounds with various metal ions allows for the fine-tuning of catalytic activity and selectivity.
Iminodiacetate complexes are utilized in both homogeneous and heterogeneous catalysis. In homogeneous catalysis , the catalyst exists in the same phase as the reactants, often in a liquid solution. savemyexams.comyoutube.comyoutube.com An example is the use of an iminodiacetic acid-modified Nieuwland catalyst for acetylene (B1199291) dimerization, where the IDA ligand helps to improve both the conversion of acetylene and the selectivity towards monovinylacetylene (MVA). mdpi.com The IDA ligand in this aqueous system not only adjusts the acidity but also protects the active Cu⁺ species from oxidation, enhancing catalytic stability and performance. mdpi.com
In heterogeneous catalysis , the catalyst is in a different phase from the reactants, typically a solid catalyst with liquid or gaseous reactants. savemyexams.comyoutube.comyoutube.com The mechanism involves the adsorption of reactants onto the catalyst's surface, reaction, and subsequent desorption of products. savemyexams.com Iminodiacetate can be used to create or modify solid catalysts. For instance, chelating agents like IDA can improve catalyst selectivity by inhibiting interactions between the metal and the carrier support. researchgate.net This leads to a more uniform distribution and high dispersion of the active metal component on the support surface. mdpi.com
The distinction between these two catalytic modes is crucial, as some molecular catalysts intended for homogeneous systems can decompose and form heterogeneous, surface-bound catalysts under reaction conditions. nih.govnih.gov
The design of catalysts incorporating the iminodiacetate ligand is a significant area of research. IDA's structure, featuring a secondary amino group and two carboxyl groups, allows it to act as a versatile tridentate ligand, forming stable chelate rings with metal ions. nbinno.com This property is exploited to create well-defined active sites.
Researchers have synthesized copper(II) iminodiacetate complexes that demonstrate catalytic activity in the oxidation of cyclohexane (B81311) to cyclohexanol (B46403) and cyclohexanone. mdpi.com The specific structure and nuclearity (monomeric vs. dimeric) of the copper-IDA complex were found to be critical factors influencing the catalytic yield. mdpi.com In these complexes, the IDA ligand chelates the copper ions, while other ligands, like 2-methylimidazole, complete the coordination sphere, influencing steric and electronic properties. mdpi.com
Furthermore, IDA is used to modify catalyst supports. By functionalizing materials like silica (B1680970) or alumina (B75360) with IDA, a high dispersion of metal active sites can be achieved. researchgate.netmdpi.com The addition of chelating agents during catalyst preparation can lead to a uniform, diffusion-controlled distribution of metal atoms and prevent the redistribution of impregnated species during drying, resulting in more stable and active catalysts. mdpi.com
Understanding the reaction mechanisms is key to optimizing catalytic performance.
Acetylene Dimerization: In the Nieuwland catalyst system modified with iminodiacetic acid, the ligand plays a dual role. It maintains the appropriate acidity of the catalytic solution and prevents the oxidation of the active Cu⁺ species to the inactive Cu²⁺ state. mdpi.com This stabilization of the active catalytic species is crucial for achieving higher yields of monovinylacetylene. mdpi.com
Oxidation Reactions: In the oxidation of cyclohexane catalyzed by copper-iminodiacetate complexes, the mechanism is believed to involve the formation of unsaturated copper centers. mdpi.com Axially coordinated water molecules can detach from the copper atom, creating a vacant site for the substrate to bind and react. mdpi.com The higher catalytic activity observed with a dinuclear copper complex suggests that a binuclear active center is more efficient for this transformation. mdpi.com The oxidation of alcohols to aldehydes and ketones is another area where metal complexes, including those with nitrogen- and oxygen-donating ligands like IDA, are studied. The general mechanism for alcohol oxidation by metal-based reagents involves the formation of an intermediate, such as a chromate (B82759) ester in the case of Cr(VI) reagents, followed by a base-assisted elimination step to form the carbonyl double bond. libretexts.org Similarly, the oxidation of aldehydes to carboxylic acids often proceeds through a gem-diol intermediate formed by the addition of water. libretexts.org
The table below summarizes the catalytic performance of selected iminodiacetate-based systems.
| Catalytic Reaction | Catalyst System | Key Findings | Reference |
| Acetylene Dimerization | Iminodiacetic acid-modified Nieuwland catalyst (Cu⁺ based) | Achieved 38.0% acetylene conversion and 84.2% MVA selectivity. IDA stabilizes Cu⁺ and provides proper acidity. | mdpi.com |
| Cyclohexane Oxidation | Dinuclear copper(II)-iminodiacetate complex | Yields up to 31% for cyclohexanol and cyclohexanone. The binuclear copper center showed the highest activity. | mdpi.com |
Separation and Purification Technologies
The strong metal-chelating ability of the iminodiacetate group is extensively researched for applications in separating and purifying substances, particularly for the removal of metal ions.
Selective Metal Ion Sequestration and Remediation Research
Disodium (B8443419) iminodiacetate is a powerful chelating agent capable of forming stable complexes with a wide range of divalent and trivalent metal ions. This property is the foundation for its use in research focused on environmental remediation and the selective removal of heavy metals from aqueous solutions. IDA-based materials are investigated for their ability to sequester toxic metals like lead, copper, cadmium, and nickel from contaminated water sources. The selectivity of IDA for different metal ions can be influenced by factors such as pH, allowing for the targeted removal of specific metals from a mixture.
Development of Functionalized Adsorbents and Ion-Exchange Resins
To apply the chelating properties of IDA in practical separation systems, the IDA functional group is often immobilized onto solid supports. This creates functionalized adsorbents and ion-exchange resins that can be used in packed columns for continuous purification processes.
Researchers have successfully grafted iminodiacetate groups onto various substrates, including:
Polymer Resins: Polystyrene-divinylbenzene is a common backbone for commercial chelating resins. Functionalizing these polymers with IDA groups creates resins with a high capacity for metal ion capture.
Silica Gel: The surface of silica can be modified to anchor IDA moieties, creating adsorbents suitable for chromatographic separations.
Natural Polymers: Materials like chitosan (B1678972) and cellulose (B213188) have been functionalized with IDA to produce biodegradable and cost-effective adsorbents for heavy metal removal.
These IDA-functionalized materials work by ion exchange, where the sodium ions of the disodium iminodiacetate group are exchanged for heavy metal ions in the solution being treated. The strength of the bond between the IDA and the metal ion determines the efficiency of the removal process. The performance of these materials is often evaluated based on their adsorption capacity and selectivity for target metals.
Advanced Methods for Protein and Biomolecule Purification
The primary application of the iminodiacetate group in biotechnology is in Immobilized Metal Affinity Chromatography (IMAC) , an advanced and widely used method for purifying proteins and other biomolecules. nih.govnih.gov In this technique, iminodiacetic acid (IDA) is covalently bonded to a solid support matrix, such as agarose (B213101) or silica beads. researchgate.netsrce.hrnih.gov This IDA-functionalized resin acts as a chelating agent that, when loaded with divalent or trivalent metal ions, can selectively bind to proteins. researchgate.netwuttkescience.com
The process leverages the affinity of specific amino acid residues, primarily histidine, for the immobilized metal ions. researchgate.net Recombinant proteins are often engineered with a "His-tag"—a sequence of six or more histidine residues—to facilitate their purification via IMAC. mdpi.com The mechanism involves the formation of a coordination complex between the electron-donating imidazole (B134444) side chains of the histidine residues and the immobilized metal ion, which is held in place by the tridentate IDA ligand. wuttkescience.com
Commonly used metal ions for this purpose include Nickel (Ni²⁺), Cobalt (Co²⁺), Copper (Cu²⁺), and Zinc (Zn²⁺). researchgate.netwuttkescience.com The choice of metal ion can influence the selectivity and binding strength of the interaction. nih.gov After the target protein is bound to the resin, non-specifically bound proteins are washed away. Elution of the purified protein is typically achieved by introducing a competing agent, such as imidazole, which displaces the His-tagged protein from the column, or by lowering the pH to disrupt the histidine-metal interaction. researchgate.net
A key advantage of IMAC is its applicability under both native and denaturing conditions. researchgate.net This allows for the purification of insoluble proteins from inclusion bodies using denaturants like urea (B33335) or guanidinium (B1211019) hydrochloride, as the interaction does not depend on the protein's native tertiary structure. researchgate.net The versatility and efficiency of IDA-based IMAC have made it an indispensable tool in modern biochemistry and molecular biology for obtaining high-purity proteins for structural and functional studies. nih.govresearchgate.net
Table 1: Key Parameters in Iminodiacetate-Based Immobilized Metal Affinity Chromatography (IMAC)
| Parameter | Description | Examples / Common Choices | Citation |
|---|---|---|---|
| Solid Support | The inert matrix to which the iminodiacetate ligand is attached. | Agarose, Silica Gel, Corundum Particles | nih.govnih.govresearchgate.net |
| Chelating Ligand | The molecule that immobilizes the metal ion. | Iminodiacetic Acid (IDA) | nih.govresearchgate.net |
| Metal Ions | Cations that form the coordination complex with the protein tag. | Ni²⁺, Co²⁺, Cu²⁺, Zn²⁺, Fe³⁺ | researchgate.netnih.gov |
| Target Residues | Amino acids on the protein surface that bind to the metal ion. | Histidine (most common), Cysteine | researchgate.net |
| Elution Methods | Techniques to release the bound protein from the column. | pH reduction, Competitive displacement (e.g., with imidazole) | researchgate.net |
| Operating Conditions | The biochemical environment for the purification process. | Native (mild buffers) or Denaturing (e.g., 6 M guanidinium HCl, 8 M urea) | researchgate.net |
Advanced Materials Development
The chelating properties of the iminodiacetate moiety are being harnessed to create sophisticated materials with novel functionalities.
Iminodiacetate can be incorporated into polymer backbones to create functional materials designed for specific applications, such as controlled-release systems. researchgate.net A notable example is the synthesis of a bio-based, biodegradable copolymer, poly(lactic acid-iminodiacetic acid) [P(LA-co-IDA)] , through direct melt polycondensation of lactic acid and iminodiacetic acid. researchgate.net This polymeric material is designed to act as a sustained-release chelating agent. researchgate.net The integration of the iminodiacetate group into the polymer structure provides active sites for binding heavy metal ions. Research has demonstrated its potential for the controlled and sustained release of a Pb²⁺ chelating agent, highlighting a novel approach to developing polymeric chelators with biocompatibility and long-term efficacy for addressing issues like heavy metal poisoning. researchgate.net Such materials combine the structural properties of a polymer with the functional activity of the iminodiacetate ligand. researchgate.netrsc.org
While iminodiacetate is not typically used as a primary template in the initial synthesis of mesoporous materials like silica or carbon, it is crucial for creating functionalized mesoporous sorbents. nih.govmdpi.com The process involves modifying a pre-synthesized mesoporous material, such as mesoporous silica, to impart specific functionalities. nih.gov
A key application is the creation of high-affinity sorbents for heavy and transition metals. nih.govnih.gov In a representative synthesis, a nanoporous silica support is functionalized using self-assembled monolayers of an organosilane that contains the iminodiacetic acid (IDAA) ligand. nih.gov This is often done by first reacting the silica surface with a silane (B1218182) containing a protected ester form of IDAA, followed by a deprotection step to reveal the active carboxylic acid groups. nih.gov The resulting material, an IDAA-functionalized nanoporous silica, combines the high surface area and ordered pore structure of the silica support with the strong metal-chelating ability of the iminodiacetate groups. nih.govnih.gov These functionalized materials have demonstrated high efficiency in capturing metal cations from aqueous solutions, making them promising for environmental remediation applications. nih.govnih.gov
The ability of iminodiacetate and its derivatives to act as polydentate ligands makes them excellent building blocks for the construction of supramolecular structures and coordination polymers. nih.govsigmaaldrich.com Coordination polymers are extended networks of metal ions (nodes) linked by organic ligands (linkers).
Research has shown that iminodiacetate-derived ligands, such as N-(2-pyridylmethyl)iminodiacetic acid, can react with various metal ions like Mn²⁺, Co²⁺, and Ni²⁺ to form a range of structures, from discrete polynuclear complexes to one-dimensional (1D) coordination polymers. nih.gov The final structure is highly dependent on the identity of the metal ion and the coordination mode of the ligand. nih.gov The iminodiacetate moiety, with its nitrogen atom and two carboxylate groups, can bind to metal centers in different ways, acting as a bridge between multiple metal centers to form extended 1D, 2D, or 3D networks. nih.govsigmaaldrich.com These materials are of significant interest for their potential applications in areas such as catalysis, gas separation, and molecular magnetism.
Application as Chemical Intermediates and Precursors
Beyond its direct use, Disodium Iminodiacetate is a valuable intermediate in the large-scale synthesis of other important chemicals.
A primary industrial application of Disodium Iminodiacetate is its role as a key precursor in the production of glyphosate (B1671968), one of the world's most widely used non-selective herbicides. researchgate.netnih.gov One of the main commercial routes to synthesize glyphosate involves the use of iminodiacetic acid (IDA) or its disodium salt. researchgate.net
The synthesis can be achieved through various methods. One common industrial process involves the catalytic dehydrogenation of diethanolamine (B148213) in the presence of a copper catalyst and a strong base like sodium hydroxide (B78521) to produce disodium iminodiacetate. researchgate.netnih.gov Another route starts with iminodiacetonitrile, which is hydrolyzed under alkaline conditions to form the disodium salt of IDA. The resulting Disodium Iminodiacetate is then reacted with formaldehyde (B43269) and phosphorous acid (in the Mannich reaction) or other reagents to produce glyphosate. Its role as an intermediate is critical for the cost-effective and large-scale manufacturing of this agricultural chemical.
Precursor for Specialty Chemicals and Fine Chemical Synthesis
Disodium Iminodiacetate (DSIDA) hydrate (B1144303) serves as a crucial building block in the synthesis of a variety of specialty and fine chemicals. chemicalbook.comchemdad.com Its molecular structure, featuring a central secondary amine with two flanking carboxylate groups, provides reactive sites for further chemical modifications, making it a versatile precursor. The utility of DSIDA is particularly notable in the production of more complex aminocarboxylic acids, chelating agents, and agrochemicals. chemicalbook.comgoogle.com
One of the most significant applications of disodium iminodiacetate is as a key intermediate in the manufacture of N-(phosphonomethyl)glycine, a widely used herbicide known as glyphosate. google.comgoogle.com This synthesis pathway highlights the importance of DSIDA in the agricultural chemical industry. The process leverages the nucleophilic character of the imino nitrogen to introduce the phosphonomethyl moiety.
Beyond its role in agrochemical synthesis, disodium iminodiacetate is a precursor for other complexing agents and aminocarboxylic acids. chemicalbook.com Its ability to be chemically transformed into derivatives with specific functionalities underpins its use in fine chemical synthesis. For instance, it is a starting material for producing iminodiacetic acid itself, which has broad applications. chemdad.com The traditional synthesis route to produce DSIDA involved hazardous materials like hydrogen cyanide, ammonia, and formaldehyde; however, greener manufacturing processes have been developed using precursors like diethanolamine, reflecting a shift in industrial synthesis strategies. pages.devsnu.ac.kr
The following table summarizes key chemical transformations where Disodium Iminodiacetate Hydrate acts as a precursor.
| Precursor | Reagents/Conditions | Product | Application of Product | Source |
| Disodium Iminodiacetate | Phosphorous acid, Formaldehyde (Mannich reaction) | N-(phosphonomethyl)glycine (Glyphosate) | Herbicide | google.comgoogle.com |
| Disodium Iminodiacetate | Acidification | Iminodiacetic acid | Chelating agent, Synthesis intermediate | chemdad.com |
| Disodium Iminodiacetate | Various | Other complex salts and aminocarboxylic acids | Chelating agents, various industrial uses | chemicalbook.com |
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations
Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to determine the electronic properties and energetics of molecules. These calculations provide a fundamental understanding of chemical bonding and reactivity.
The electronic structure of the iminodiacetate (B1231623) anion is central to its function as a chelating agent. The molecule consists of a central nitrogen atom connected to two acetate (B1210297) groups. In its deprotonated form, the molecule possesses a negative charge distributed across the two carboxylate groups and a lone pair of electrons on the nitrogen atom. This arrangement makes it a potent tridentate ligand, capable of binding to a metal ion through the nitrogen atom and one oxygen atom from each of the two carboxylate groups.
Quantum chemical calculations can precisely map the electron density distribution, identifying the regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic). For the iminodiacetate anion, the oxygen atoms of the carboxylate groups and the nitrogen atom are the primary sites for coordinating with positively charged metal ions. The analysis of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial. The HOMO is typically localized on the carboxylate and amine groups, indicating these are the sites of electron donation to a metal ion. The LUMO, conversely, indicates where the molecule could accept electrons. The energy gap between the HOMO and LUMO provides a measure of the molecule's chemical reactivity and stability. nih.gov
Bonding analysis derived from these calculations can quantify the nature of the bonds within the molecule and between the ligand and a coordinated metal ion. This includes determining bond lengths, bond angles, and the covalent versus electrostatic character of the metal-ligand bonds. The formation of two stable five-membered chelate rings upon complexation with a metal ion is a key structural feature that can be analyzed in detail.
Table 1: Illustrative Calculated Bond Parameters for a Metal-Iminodiacetate Complex (Note: This table is illustrative, based on typical values for similar metal-chelate complexes, as specific quantum chemical calculation data for Disodium (B8443419) Iminodiacetate Hydrate (B1144303) is not readily available in public literature.)
| Parameter | Atom Pair | Typical Calculated Value | Significance |
| Bond Length | Metal-Nitrogen | 2.1 - 2.3 Å | Indicates the strength of the coordinate bond. |
| Bond Length | Metal-Oxygen | 2.0 - 2.2 Å | Shows the interaction strength with carboxylate groups. |
| Bond Angle | O-Metal-N | ~85-95° | Defines the geometry of the chelate ring. |
| Bond Angle | O-Metal-O | ~90-100° | Reflects the overall coordination geometry. |
Calculation of Complexation Energies and Reaction Pathways
A significant application of quantum chemical calculations is determining the thermodynamics of complex formation. The complexation energy represents the change in energy when the iminodiacetate ligand binds to a metal ion. A more negative complexation energy indicates a more stable complex. These calculations are typically performed by computing the total energies of the optimized structures of the metal ion, the ligand, and the resulting metal-ligand complex. nih.gov
These calculations can be performed for a series of different metal ions to predict which metal the ligand will bind to most strongly, a key aspect of its selectivity. nih.gov Furthermore, reaction pathways for the formation and dissociation of these complexes can be mapped out. This involves identifying transition states—the highest energy points along the reaction coordinate—and calculating the activation energy (Ea). A lower activation energy implies a faster reaction rate. nih.gov By comparing the activation energies for different potential pathways, the most likely mechanism for the chelation process can be elucidated. nih.gov
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a class of quantum chemical methods that has become exceedingly popular due to its balance of accuracy and computational cost. nih.govresearchgate.net DFT calculates the properties of a molecule based on its electron density, which is a function of only three spatial coordinates, rather than the complex wavefunctions of all electrons.
For Disodium Iminodiacetate Hydrate, DFT is the workhorse method for many of the applications already described. It is used to:
Optimize Geometry: Determine the lowest energy three-dimensional structure of the iminodiacetate ligand and its metal complexes. nih.gov
Calculate Spectroscopic Properties: Predict vibrational frequencies (infrared and Raman spectra) and NMR chemical shifts, which can be compared with experimental data to confirm the structure of synthesized complexes. nih.gov
Determine Electronic Properties: Calculate HOMO-LUMO gaps, molecular electrostatic potential maps, and atomic charges to understand reactivity and bonding. nih.gov
Evaluate Thermodynamic Properties: Compute complexation energies, reaction enthalpies, and Gibbs free energies to assess the stability and spontaneity of chelation reactions. nih.govresearchgate.net
For instance, a DFT study on the similar chelating agent ethylenediaminetetraacetate (B1237979) (EDTA) successfully calculated the complexation free energies with various divalent metal ions, revealing the order of stability of the resulting complexes. nih.gov A similar DFT approach for iminodiacetate would provide invaluable data on its metal-binding affinities.
Molecular Modeling and Simulation Approaches
While quantum mechanics provides a detailed electronic picture, it is often too computationally expensive for studying the dynamics of large systems or processes that occur over longer timescales, such as the behavior of molecules in solution. Molecular modeling and simulation, particularly Molecular Dynamics (MD), bridge this gap.
MD simulations treat atoms as classical particles (balls) connected by springs (bonds). youtube.com The forces between atoms are described by a "force field," a set of parameters that define the energy of the system as a function of atomic positions. youtube.com By solving Newton's equations of motion, MD simulations can track the positions and velocities of all atoms in the system over time, providing a "movie" of molecular motion. youtube.comnih.gov
For this compound, MD simulations can be used to:
Study Solvation: Analyze how water molecules (in the hydrate and in solution) arrange themselves around the iminodiacetate anion and its metal complexes.
Simulate Complexation Dynamics: Observe the step-by-step process of a metal ion approaching the ligand and the subsequent conformational changes as the chelate rings form.
Analyze Conformational Flexibility: Explore the different shapes (conformations) the ligand can adopt in solution and how this flexibility influences its ability to bind metals.
Model Interactions in Complex Environments: Simulate the behavior of the chelating agent within more complex systems, such as on the surface of a material or in a biological context. nih.gov
Prediction of Metal-Binding Selectivity and Stoichiometry
One of the ultimate goals of computational studies on a chelating agent is to predict its selectivity—its ability to bind strongly to certain metal ions while binding weakly or not at all to others. This is critical for applications ranging from water treatment to analytical chemistry.
Computational methods can predict selectivity by systematically calculating the complexation free energy for a range of different metal ions. nih.gov A more negative free energy of complexation indicates a stronger and more favorable interaction. By comparing these values, a selectivity order can be established. For example, DFT calculations on EDTA and S,S-EDDS complexes with Co(II), Ni(II), Cu(II), Zn(II), and Cd(II) predicted the relative stabilities of these complexes, which correlated well with experimental observations. nih.gov
Table 2: Illustrative DFT-Calculated Complexation Free Energies (ΔG) for Iminodiacetate with Various Divalent Metal Ions (Note: These values are hypothetical and for illustrative purposes, based on trends observed for similar chelating agents like EDTA. nih.gov A more negative value indicates greater stability.)
| Metal Ion (M²⁺) | Hypothetical ΔG (kcal/mol) | Predicted Stability |
| Copper (Cu²⁺) | -25.5 | Very High |
| Nickel (Ni²⁺) | -22.1 | High |
| Zinc (Zn²⁺) | -18.7 | Moderate |
| Cobalt (Co²⁺) | -18.2 | Moderate |
| Cadmium (Cd²⁺) | -16.9 | Lower |
| Calcium (Ca²⁺) | -8.3 | Low |
| Magnesium (Mg²⁺) | -5.1 | Very Low |
These computational models also inherently predict the stoichiometry of the complexes. The optimized geometries from DFT or molecular modeling will reveal the ratio of ligand to metal in the most stable configuration, which for iminodiacetate is typically 1:1 or 2:1 (ligand:metal), depending on the metal's coordination number and charge. rsc.org These theoretical predictions provide a powerful guide for designing experiments and developing applications for this compound.
Environmental Research and Sustainable Chemical Practices
Environmental Fate and Transport Studies of Iminodiacetate (B1231623) Compounds
The environmental fate and transport of a chemical dictate its distribution, persistence, and potential impact on ecosystems. cdc.govethernet.edu.et For iminodiacetate compounds, their high solubility in water is a key determinant of their environmental mobility. nbinno.com Once released into aquatic environments, they are unlikely to volatilize into the air due to their chemical structure. scispace.com
The movement and eventual destination of these compounds are influenced by several interdependent processes: cdc.gov
Transport: The movement of the compound within a medium, such as water or soil, and across the interfaces between different environmental compartments. cdc.govresearchgate.net
Transformation: The chemical or biological alteration of the compound in the environment. cdc.gov
Accumulation: The build-up of the compound in specific media, such as sediment or organisms. cdc.gov
Investigation of Biodegradation Mechanisms in Various Environments
The breakdown of chemical compounds by microorganisms is a crucial process for mitigating environmental contamination. Research has shown that iminodiacetate (IDA) and related compounds are susceptible to biodegradation. nih.gov
Studies have identified specific microorganisms capable of utilizing iminodiacetate as a source of nutrients. For instance, the thermotolerant yeast Kluyveromyces marxianus IMB3 can use either iminodiacetate or nitrilotriacetate (NTA) as a sole nitrogen source for growth. nih.gov This suggests the presence of specific enzymatic pathways for the breakdown of these compounds. nih.gov The bacterium BNC1 is also known to degrade NTA to IDA and glyoxylate. asm.org
The biodegradation of IDA often involves enzymatic oxidation. In the bacterium BNC1, an IDA oxidase has been identified that converts IDA to glycine (B1666218) and glyoxylate, which are common metabolic intermediates that can be further mineralized. asm.org The presence of such enzymes indicates that some microorganisms have evolved to break down these synthetic chelating agents. asm.org
The efficiency of biodegradation can be influenced by environmental factors such as temperature and pH. frontiersin.org For example, studies on other xenobiotics have shown that optimal pH and temperature ranges can significantly enhance microbial degradation rates. frontiersin.org
Role in Advanced Wastewater Treatment Research and Metal Removal
Disodium (B8443419) iminodiacetate's ability to form stable complexes with metal ions makes it a compound of interest in wastewater treatment, particularly for the removal of heavy metals. nbinno.commdpi.com Heavy metal pollution in wastewater is a significant environmental concern due to the toxicity and persistence of these contaminants. iwaponline.com
Chelating agents like DSIDA can be used in various treatment technologies: waterlinepublication.org.uk
Solvent Extraction: A solution containing the chelating agent is mixed with contaminated water, and the metal-chelate complexes are then separated. iwaponline.com
Ion-Exchange Resins: Iminodiacetic acid can be incorporated into polymer chains to create resins that selectively remove metal ions from wastewater. nbinno.com
Adsorption: Modified adsorbents, such as activated carbon, can have their affinity for heavy metals improved by the addition of chelating agents. eeer.org
The effectiveness of metal removal can depend on factors like pH and the presence of other substances. mdpi.com For example, the adsorption of heavy metals onto modified powdered activated carbon has been shown to be pH-dependent. eeer.org Research continues to explore the development of new and more efficient chelating resins and other materials for wastewater treatment. mdpi.com
Table 1: Adsorption of Heavy Metals using Modified Powdered Activated Carbon (PAC)
| Heavy Metal | Adsorbent | Removal Efficiency (%) |
| Chromium (Cr) | PAC | >89.0 |
| Chromium (Cr) | PAC-SDDC | >92.1 |
| Nickel (Ni) | PAC | >74.3 |
| Nickel (Ni) | PAC-SDDC | >65.6 |
| Zinc (Zn) | PAC | >82.9 |
| Zinc (Zn) | PAC-SDDC | >72.7 |
This table is based on data for powdered activated carbon (PAC) and PAC modified with sodium diethyldithiocarbamate (B1195824) (PAC-SDDC) at pH 7 and varying adsorbent dosages. eeer.org
Contribution to Green Chemistry Frameworks
Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. snu.ac.kr The synthesis and application of Disodium Iminodiacetate offer a case study in the evolution towards greener chemical practices.
Life Cycle Assessment (LCA) Considerations for Production and Use
Life Cycle Assessment (LCA) is a methodology used to evaluate the environmental impacts associated with all the stages of a product's life, from raw material extraction to disposal. researchgate.net For chemical production, this includes assessing the feedstocks, energy consumption, and waste generation of a given process. nih.govresearchgate.net
The traditional industrial synthesis of DSIDA, known as the Strecker process, utilizes hazardous materials like hydrogen cyanide, ammonia, and formaldehyde (B43269). matanginicollege.ac.inpages.dev This process is also exothermic, presenting potential safety risks, and generates a significant amount of waste. matanginicollege.ac.ingoogleapis.com
In contrast, a greener synthesis route has been developed that involves the catalytic dehydrogenation of diethanolamine (B148213) using a copper catalyst. matanginicollege.ac.ingoogleapis.com This alternative process offers several advantages from an LCA perspective:
Less Hazardous Materials: It avoids the use of highly toxic hydrogen cyanide and formaldehyde. matanginicollege.ac.inpages.dev
Inherently Safer Process: The endothermic nature of the dehydrogenation reaction reduces the risk of a runaway reaction. matanginicollege.ac.in
Reduced Waste: This route produces a higher yield and generates minimal waste, with the catalyst being recyclable. matanginicollege.ac.ingoogleapis.com
Table 2: Comparison of DSIDA Synthesis Methods
| Feature | Traditional Strecker Synthesis | Greener Catalytic Dehydrogenation |
| Key Reactants | Ammonia, Formaldehyde, Hydrogen Cyanide, Hydrochloric Acid | Diethanolamine |
| Catalyst | None | Copper |
| Key Hazards | Acutely toxic hydrogen cyanide, corrosive chemicals, exothermic reaction | Less toxic and volatile raw materials, endothermic reaction |
| Waste Generation | Approximately 1 pound of waste per 7 pounds of product | Minimal waste, catalyst can be recycled |
This table is based on information comparing the traditional and greener synthesis routes for Disodium Iminodiacetate. matanginicollege.ac.inpages.devgoogleapis.com
Future Research Directions and Emerging Trends
Exploration of Novel Iminodiacetate (B1231623) Ligand Architectures and Their Properties
The core structure of iminodiacetate, a dicarboxylic acid dianion, offers a versatile platform for the design of novel ligands with tailored properties. nih.gov Researchers are actively exploring modifications to the basic iminodiacetate framework to enhance its performance in various applications.
One promising area of investigation involves the synthesis of new iminodiacetate derivatives. For instance, the development of N-methyl-iminodiacetic acid (MIDA) boronates has provided a valuable tool in organic synthesis. acs.org These MIDA boronates are air-stable and can be used in a variety of cross-coupling reactions, allowing for the construction of complex molecules. acs.org Furthermore, the use of chiral MIDA equivalents, such as N-2-benzyloxycyclopentyl-iminodiacetic acid (BIDA), has enabled the synthesis of enantiomerically pure building blocks, which is crucial in the development of pharmaceuticals. acs.org
Future research will likely focus on creating even more sophisticated iminodiacetate-based ligands. This could involve the incorporation of different functional groups to fine-tune the ligand's electronic and steric properties. The goal is to develop ligands with enhanced selectivity and reactivity for specific metal ions or organic substrates. These advancements could lead to more efficient catalysts for a wide range of chemical transformations.
Integration with Nanotechnology for Advanced Functional Materials
The synergy between iminodiacetate chemistry and nanotechnology presents exciting opportunities for the creation of advanced functional materials. The ability of iminodiacetate to chelate metal ions makes it an ideal candidate for functionalizing nanoparticles and creating novel nanocomposites.
Researchers are exploring the use of iminodiacetate-functionalized nanomaterials for environmental remediation. For example, the incorporation of iminodiacetate into adsorbent materials can enhance their capacity for removing heavy metal ions from contaminated water. researchgate.net The development of highly efficient and recyclable adsorbents remains a significant challenge in environmental engineering, and iminodiacetate-based nanomaterials offer a promising solution. researchgate.net
The table below summarizes some of the research on advanced functional materials incorporating iminodiacetate-related structures.
| Material | Application | Key Findings |
| Cetyltrimethylammonium bromide-functionalized magnesium silicate (B1173343) (CTAB/MS) nano-adsorbent | Removal of heavy metal ions (Cd²⁺, Co²⁺, Cu²⁺) from water | Multi-step surface modification enhances adsorption capacity. researchgate.net |
| Polyaniline (PANI) nanofibers hydrogel/coal flakes hybrid adsorbent | Removal of 4-chlorophenol (B41353) (4-CL) | PANI matrix enhances the availability of adsorption sites. researchgate.net |
| Glauconite nanorods (GNRs) | Adsorbent for malachite green dye | Sonication-induced synthesis creates porous nanorods with a high specific surface area. researchgate.net |
Interdisciplinary Research at the Interface of Chemistry, Materials Science, and Environmental Engineering
The future development of iminodiacetate applications will heavily rely on interdisciplinary research that bridges chemistry, materials science, and environmental engineering. The complex challenges in these fields require a collaborative approach to devise innovative and sustainable solutions.
In materials science, the focus is on designing and synthesizing new materials with specific functionalities. Iminodiacetate and its derivatives can serve as versatile building blocks for creating these materials. For example, the development of metal-organic frameworks (MOFs) incorporating iminodiacetate ligands could lead to materials with high porosity and catalytic activity.
From an environmental engineering perspective, iminodiacetate-based technologies offer potential solutions for pollution control and resource recovery. The use of iminodiacetate in hydrometallurgical processes for metal extraction from ores is an area of active research. mdpi.com For instance, iminodiacetic acid has been used for the leaching of zinc from hemimorphite, with the potential for the acid to be reused, highlighting the method's environmental sustainability. mdpi.com
The following table illustrates the interdisciplinary nature of iminodiacetate research.
| Discipline | Research Focus | Example Application |
| Chemistry | Synthesis of novel ligands and catalysts | Development of more efficient and selective catalysts for organic reactions. acs.org |
| Materials Science | Creation of advanced functional materials | Synthesis of iminodiacetate-based MOFs for gas storage and separation. |
| Environmental Engineering | Development of sustainable environmental technologies | Use of iminodiacetate for the selective leaching of metals from industrial waste streams. mdpi.com |
Addressing Current Challenges and Identifying New Opportunities for Sustainable Chemical Development
A significant driver for future research on disodium (B8443419) iminodiacetate hydrate (B1144303) is the increasing demand for sustainable chemical processes. The traditional synthesis of DSIDA involved hazardous chemicals like cyanide and formaldehyde (B43269). epa.gov However, a greener synthesis route has been developed that utilizes the copper-catalyzed dehydrogenation of diethanolamine (B148213). epa.gov This innovative process is safer, has a higher yield, and produces a high-quality product with minimal waste. epa.gov
This shift towards greener manufacturing is a key trend in the chemical industry. Future research will continue to focus on developing even more sustainable methods for producing and utilizing iminodiacetate. This includes exploring the use of renewable feedstocks and developing catalytic systems that operate under milder reaction conditions.
The table below compares the traditional and greener synthesis routes for disodium iminodiacetate.
| Synthesis Route | Raw Materials | Key Features |
| Traditional (Strecker Process) | Ammonia, formaldehyde, hydrochloric acid, hydrogen cyanide | Involves hazardous materials and generates significant waste. epa.gov |
| Greener (Catalytic Dehydrogenation) | Diethanolamine, copper catalyst | Safer process, higher yield, zero-waste, and fewer steps. epa.gov |
Furthermore, the versatility of the iminodiacetate structure opens up new opportunities for sustainable chemical development. Its ability to form stable complexes with a wide range of metal ions makes it a valuable tool in areas such as green catalysis and the development of environmentally friendly corrosion inhibitors. The continued exploration of these applications will be crucial for advancing the principles of green chemistry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
